molecular formula C19H40O2Sn B14576706 Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane CAS No. 61266-53-3

Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane

Cat. No.: B14576706
CAS No.: 61266-53-3
M. Wt: 419.2 g/mol
InChI Key: GGKZFXSOENUMIJ-UHFFFAOYSA-N
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Description

Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane typically involves the reaction of tributyltin hydride with an appropriate epoxide. The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and are conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where tributyltin hydride is reacted with the epoxide under controlled conditions. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can participate in reduction reactions, particularly in the presence of radical initiators.

    Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Radical initiators such as AIBN are frequently used.

    Substitution: Organometallic reagents, such as Grignard reagents, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.

Scientific Research Applications

Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane is used in several scientific research applications:

    Chemistry: It is employed as a reagent in radical reactions and as a precursor for other organotin compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane exerts its effects involves the formation of radicals. The tin-hydrogen bond in the compound is relatively weak, allowing it to cleave homolytically and generate radicals. These radicals can then participate in various chemical reactions, including reduction and substitution.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the complex organic moiety.

    Tributylstannane: Another organotin compound with similar applications in radical reactions.

Uniqueness

Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane is unique due to its specific structure, which imparts distinct reactivity and applications compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.

Properties

CAS No.

61266-53-3

Molecular Formula

C19H40O2Sn

Molecular Weight

419.2 g/mol

IUPAC Name

tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane

InChI

InChI=1S/C7H13O2.3C4H9.Sn/c1-5-6(9-5)7(2,3)4-8;3*1-3-4-2;/h5-6H,4H2,1-3H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

GGKZFXSOENUMIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OCC(C)(C)C1C(O1)C

Origin of Product

United States

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